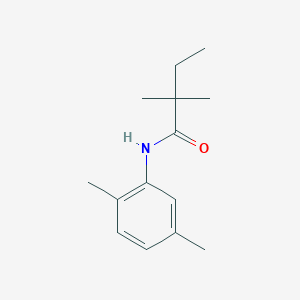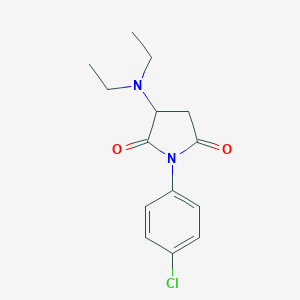![molecular formula C15H24N2O3 B259636 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B259636.png)
4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one, also known as HOD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HOD is a spirocyclic lactam that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as serotonin and gamma-aminobutyric acid (GABA). 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one has been shown to enhance the binding of GABA to its receptor, leading to an increase in inhibitory neurotransmission. This effect is thought to contribute to the anxiolytic and antidepressant properties of 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one.
Biochemical and Physiological Effects:
4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one has been shown to have a range of biochemical and physiological effects, including anticonvulsant, anxiolytic, and antidepressant properties. 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one has also been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for the treatment of inflammatory and oxidative stress-related disorders. Additionally, 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one has been shown to have neuroprotective effects, protecting neurons from damage and death caused by various insults, such as ischemia and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one has several advantages for use in lab experiments, including its high purity and stability, as well as its well-characterized mechanism of action and physiological effects. However, 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one also has several limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one has not been extensively studied in vivo, and its safety and toxicity profile are not well-understood.
Direcciones Futuras
There are several future directions for research on 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one, including the development of new synthetic methods for 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one and its derivatives, the characterization of its mechanism of action at the molecular level, and the evaluation of its safety and toxicity profile in vivo. Additionally, 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one has potential applications in the development of novel therapeutics for neurological disorders, as well as in the synthesis of new materials with unique properties. Further research on 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one and its derivatives is needed to fully understand their potential applications and limitations.
Métodos De Síntesis
4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one has been synthesized through a variety of methods, including the reaction of 1,2-diaminocyclohexane with ethyl glyoxylate, the reaction of 1,2-diaminocyclohexane with ethyl 2-oxo-4-phenylbutyrate, and the reaction of 1,2-diaminocyclohexane with ethyl 2-oxo-4-methylpentanoate. The most commonly used method involves the reaction of 1,2-diaminocyclohexane with ethyl glyoxylate, followed by cyclization to form 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one. This method has been optimized to produce 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one in high yield and purity.
Aplicaciones Científicas De Investigación
4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one has been shown to have anticonvulsant, anxiolytic, and antidepressant properties, making it a promising drug candidate for the treatment of neurological disorders. 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one has also been studied for its potential use as a building block for the synthesis of novel compounds with biological activity. In materials science, 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one has been used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability and mechanical strength.
Propiedades
Nombre del producto |
4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one |
|---|---|
Fórmula molecular |
C15H24N2O3 |
Peso molecular |
280.36 g/mol |
Nombre IUPAC |
4-[4-(2-hydroxyethyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C15H24N2O3/c18-11-10-16-6-8-17(9-7-16)13-12-14(19)20-15(13)4-2-1-3-5-15/h12,18H,1-11H2 |
Clave InChI |
RUZMVQYALFOXSL-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)C(=CC(=O)O2)N3CCN(CC3)CCO |
SMILES canónico |
C1CCC2(CC1)C(=CC(=O)O2)N3CCN(CC3)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)



![N-(2-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide](/img/structure/B259561.png)
![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)


![1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione](/img/structure/B259569.png)



